Bienvenue dans la boutique en ligne BenchChem!

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

medicinal chemistry sulfonamide SAR regioisomer comparison

4-(4-tert-Butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (CAS 690245-18-2, molecular formula C₂₂H₂₄N₂O₄S, molecular weight 412.50 g/mol) is a synthetic para-substituted benzenesulfonamido benzamide derivative incorporating a 4-tert-butylphenylsulfonyl group and an N-(furan-2-ylmethyl) amide tail. The compound belongs to the broad class of sulfonamide-containing benzamides, which have been investigated for diverse pharmacological activities including carbonic anhydrase inhibition, kinase modulation, SHIP2 inhibition, and anti-fibrotic effects.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5g/mol
CAS No. 690245-18-2
Cat. No. B492830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide
CAS690245-18-2
Molecular FormulaC22H24N2O4S
Molecular Weight412.5g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25)
InChIKeyPRCRCAIYYBKWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-tert-Butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (CAS 690245-18-2): Baseline Identity for Procurement Decision-Making


4-(4-tert-Butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (CAS 690245-18-2, molecular formula C₂₂H₂₄N₂O₄S, molecular weight 412.50 g/mol) is a synthetic para-substituted benzenesulfonamido benzamide derivative incorporating a 4-tert-butylphenylsulfonyl group and an N-(furan-2-ylmethyl) amide tail [1]. The compound belongs to the broad class of sulfonamide-containing benzamides, which have been investigated for diverse pharmacological activities including carbonic anhydrase inhibition, kinase modulation, SHIP2 inhibition, and anti-fibrotic effects [2][3][4]. Its structural features—a hydrogen-bond-capable sulfonamide linker, a lipophilic tert-butylphenyl group (calculated XLogP3 contribution), and a heteroaromatic furan ring—make it a versatile scaffold for medicinal chemistry optimization and biochemical probe development [5].

Why 4-(4-tert-Butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide Cannot Be Interchanged With Generic Sulfonamide Analogs


Sulfonamide benzamides are not simply interchangeable owing to steep structure–activity relationships (SAR) driven by three mutually reinforcing structural elements: (i) the electronic and steric character of the sulfonamide N-substituent, which modulates hydrogen-bonding capability and zinc-binding affinity in metalloenzyme targets [1]; (ii) the lipophilic bulk of the tert-butylphenyl group, which influences membrane permeability and hydrophobic pocket occupancy ; and (iii) the identity of the amide N-substituent (here, furan-2-ylmethyl), which controls target selectivity, metabolic stability, and solubility [2]. Within the broader (benzenesulfonamido)benzamide class, even minor modifications at the amide position have been shown to redirect biological activity from kinase inhibition to carbonic anhydrase inhibition or SHIP2 modulation [3][4]. The combination of para-sulfonamido substitution with an N-(furan-2-ylmethyl) amide terminus in the target compound creates a unique pharmacophoric signature that cannot be replicated by generic analogs such as N-(furan-2-ylmethyl)benzamide (MW 201.22), the benzoic acid analog (MW 333.4), or the N-hydroxybenzamide derivative (MW 348.4) [2][4].

Quantitative Differentiation Evidence: 4-(4-tert-Butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide vs. Closest Structural Analogs


Molecular Framework Differentiation: Para-Sulfonamido-Benzamide Core vs. Meta- and Ortho-Regioisomeric Analogs

The target compound (MW 412.50, C₂₂H₂₄N₂O₄S) contains a para-sulfonamido-benzamide architecture, as confirmed by PubChem structural data and InChIKey PRCRCAIYYBKWNL-UHFFFAOYSA-N [1]. Meta-sulfonamido-benzamide derivatives have been disclosed as a distinct chemical class in patent literature (e.g., US4328155), with different synthetic routes and divergent biological profiles [2]. The para-arrangement confers a linear molecular geometry with extended conjugation between the sulfonamide nitrogen and the benzamide carbonyl, affecting electron density distribution and target-binding orientation. In contrast, the meta-sulfonamido regioisomers introduce a kinked geometry that alters pharmacophore presentation [2].

medicinal chemistry sulfonamide SAR regioisomer comparison

Amide Substituent Impact on Bioactivity Profile: N-(Furan-2-ylmethyl) vs. N-Hydroxy Terminus in 4-tert-Butylphenylsulfonamido Benzamides

The closest analog with quantitative bioactivity data bearing the same 4-[(4-tert-butylphenyl)sulfonylamino]benzamide core is 4-[(4-tert-butylphenyl)sulfonylamino]-N-hydroxybenzamide (MW 348.42, CID 86231496), which shows an IC₅₀ of 13.3 nM against an undisclosed target in the MolBIC database [1]. The N-hydroxy group imparts metal-chelating properties (hydroxamic acid character) absent in the N-(furan-2-ylmethyl) amide of the target compound (MW 412.50) [2]. The furan-2-ylmethyl substituent replaces the metal-chelating hydroxamic acid with a neutral, heteroaromatic amide moiety that can engage in π–π stacking and hydrogen-bond acceptor interactions with target proteins, potentially redirecting selectivity away from metalloenzymes toward other target classes such as kinases or protein–protein interaction interfaces .

enzyme inhibition hydroxamic acid analogs sulfonamide pharmacophore

Sulfonamide–Acid Pharmacophore Comparison: Benzamide vs. Benzoic Acid C-Terminus

The target compound bears a secondary benzamide C-terminus (N-(furan-2-ylmethyl)carboxamide), while the structurally related 4-[(4-tert-butylphenyl)sulfonylamino]benzoic acid (CAS 708996-17-2, MW 333.4, CID 2960409) bears a carboxylic acid [1]. The carboxylic acid analog has an XLogP3 value of 3.6, whereas the target compound's amide extension increases both molecular weight (+79.1 Da) and hydrogen-bonding capacity (additional H-bond acceptor from the furan oxygen and donor from the amide NH), predicting a shift in logP and solubility . The benzoic acid analog is annotated in PubChem as targeting Collagenase 3 (matrix metalloproteinase-13), while the target compound's amide extension likely precludes MMP catalytic zinc coordination, redirecting biological activity [1].

physicochemical properties pharmacophore design hydrogen-bond donor/acceptor

Patent-Class Validation of (Benzenesulfonamido)benzamide Scaffold for Therapeutic Indications

The (benzenesulfonamido)benzamide scaffold, of which the target compound is a specific exemplar, has been independently validated in multiple patent families for distinct therapeutic indications. US20180333376A1 discloses the use of (benzenesulfonamido)benzamide compounds for inhibiting liver fibrosis [1]. WO2015016293A1 claims (benzenesulfonylamino)benzamide derivatives as SHIP2 inhibitors for improving insulin resistance, with representative compounds showing IC₅₀ values in the nanomolar range (e.g., 61 nM in fluorescence polarization assay against the human SHIP2 catalytic domain) [2]. The target compound's specific substitution pattern (para-sulfonamido, N-furan-2-ylmethyl amide) falls within the generic Markush structures of these patent families, establishing freedom-to-operate relevance and pharmaceutical application precedent [1][2].

liver fibrosis SHIP2 inhibition insulin sensitization

Structural Differentiation from the GLUT1/NAMPT Inhibitor STF-31

STF-31 (CAS 724741-75-7, MW 423.53) is a structurally related tert-butylphenylsulfonamido benzamide that inhibits glucose transporter 1 (GLUT1) with an IC₅₀ of 1 µM and also targets NAMPT . STF-31 features a pyridin-3-yl amide substituent and a methylene spacer between the sulfonamide nitrogen and the benzamide phenyl ring. The target compound differs in three key structural aspects: (i) it lacks the methylene spacer, with the sulfonamide nitrogen directly attached to the benzamide phenyl ring; (ii) it employs a furan-2-ylmethyl amide instead of a pyridin-3-yl amide; and (iii) it possesses a molecular weight 11 Da lower (412.50 vs. 423.53 Da) [1]. These differences are expected to alter hydrogen-bond acceptor presentation, polar surface area, and target selectivity relative to STF-31's established GLUT1/NAMPT profile .

GLUT1 inhibition kinase selectivity chemical probe specificity

Procurement-Relevant Application Scenarios for 4-(4-tert-Butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (CAS 690245-18-2)


SHIP2 Inhibitor Lead Optimization and Insulin Sensitization Research

The (benzenesulfonamido)benzamide scaffold has been validated as a SHIP2 inhibitory chemotype in patent WO2015016293A1, with representative compounds exhibiting nanomolar potency (IC₅₀ = 61 nM) against the human SHIP2 catalytic domain [1]. The target compound's N-(furan-2-ylmethyl) amide substitution introduces a heteroaromatic moiety that may enhance selectivity and pharmacokinetic properties relative to simpler amide-substituted analogs. Research groups pursuing insulin sensitization via SHIP2 inhibition can employ this compound as a structurally defined analog for structure–activity relationship expansion beyond the patent examples.

Anti-Fibrotic Drug Discovery Based on Benzenesulfonamido Benzamide Scaffolds

US patent US20180333376A1 establishes the (benzenesulfonamido)benzamide class as effective for inhibiting liver fibrosis [2]. The target compound, with its para-sulfonamido substitution and furan-2-ylmethyl amide tail, represents a chemically tractable analog for anti-fibrotic screening cascades. Its distinct heteroaromatic amide terminus may confer differential metabolic stability and target engagement compared to the patent-exemplified compounds, making it suitable for lead diversification programs in hepatic fibrosis and non-alcoholic fatty liver disease indications.

Medicinal Chemistry Scaffold for Kinase or Non-Metalloenzyme Target Screening

The target compound lacks the hydroxamic acid moiety present in the closely related N-hydroxy analog (IC₅₀ = 13.3 nM, metalloenzyme inhibitor) [3] and lacks the carboxylic acid group of the benzoic acid analog (Collagenase 3 target annotation) [4]. These structural omissions direct the target compound away from metalloenzyme targets (e.g., MMPs, carbonic anhydrases) toward non-metalloenzyme target classes such as kinases, bromodomains, or protein–protein interaction interfaces. Procurement for broad-panel kinase profiling or fragment-based screening represents a rational application scenario.

Chemical Probe Development for STF-31-Related Sulfonamide Benzamide SAR

As a structural analog of the GLUT1/NAMPT dual inhibitor STF-31 (GLUT1 IC₅₀ = 1 µM) , the target compound differs in linker connectivity (direct sulfonamide–phenyl attachment vs. STF-31's methylene spacer) and heteroaromatic amide identity (furan vs. pyridine). These well-defined structural differences make it a valuable comparator compound for dissecting the pharmacophoric determinants of GLUT1 inhibition within the tert-butylphenylsulfonamido benzamide series, enabling systematic structure–activity relationship studies.

Quote Request

Request a Quote for 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.